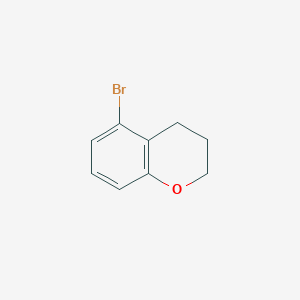

5-Bromochroman

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCOEOUYRDDIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621459 | |

| Record name | 5-Bromo-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319478-14-3 | |

| Record name | 5-Bromo-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Navigating the Landscape of a Niche Synthetic Intermediate

An In-depth Technical Guide to the Chemical Properties of 5-Bromochroman

For researchers and drug development professionals, the exploration of novel chemical space is both a challenge and an opportunity. This compound (CAS No. 319478-14-3) represents a key heterocyclic building block with significant potential, yet it exists in a domain where comprehensive, publicly available experimental data is scarce. This guide is structured to address this reality. Instead of presenting a simple data sheet, we will embark on a deductive exploration of this compound's chemical properties. By combining foundational chemical principles with comparative data from structurally analogous compounds, this document aims to provide a robust, predictive, and practical framework for scientists looking to incorporate this molecule into their research. We will clearly delineate between established data and scientifically grounded predictions to ensure the utmost integrity and utility.

Molecular Profile and Physicochemical Properties

This compound is a substituted chroman, featuring a bromine atom on the aromatic ring at the 5-position. This structure marries the reactivity of an aryl bromide with the stereochemical potential of the chroman scaffold.

Core Structural and Physical Data

The fundamental properties of this compound have been established and are summarized below. These values serve as the foundation for its handling, purification, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 319478-14-3 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Boiling Point | 274.6°C at 760 mmHg | [1] |

| Purity | ≥95% (Typical Commercial) | [1] |

| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., Argon, Nitrogen) | [1] |

Predicted Spectroscopic Signature

While specific, experimentally verified spectra for this compound are not widely published, we can predict its spectral characteristics with a high degree of confidence based on the analysis of its functional groups and data from similar brominated aromatic compounds. These predictions are invaluable for the identification and characterization of this molecule in a laboratory setting.[2]

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectra are dictated by the molecule's unique electronic environment. The electron-withdrawing effect of the bromine and the influence of the heterocyclic ring are key determinants of the chemical shifts.[3]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (δ 6.8-7.5 ppm): Three signals are expected in the aromatic region. The proton at C6 (ortho to the bromine) will likely be a doublet. The proton at C8 (para to the bromine) will also be a doublet, and the proton at C7 will be a triplet or doublet of doublets, coupled to both H6 and H8.

-

Methylene Protons (δ 4.2-4.4 ppm, C2-H₂): The two protons on the carbon adjacent to the oxygen (C2) are expected to appear as a triplet.

-

Methylene Protons (δ 2.7-2.9 ppm, C4-H₂): The protons on the benzylic carbon (C4) will likely be a triplet.

-

Methylene Protons (δ 1.9-2.1 ppm, C3-H₂): The protons at C3, coupled to both C2 and C4 protons, will appear as a multiplet, likely a pentet or sextet.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbon bearing the bromine (C5) will be significantly shifted. The carbon attached to the oxygen (C8a) will be downfield.

-

Aliphatic Carbons (δ 20-70 ppm): Three signals corresponding to C2, C3, and C4 are expected in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations corresponding to the aromatic and aliphatic C-H bonds, the C-O ether linkage, and the C-Br bond.[4]

Predicted Key IR Absorptions (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3000-2850 | Medium-Strong | C-H (sp³) stretching (aliphatic CH₂) |

| ~3050 | Medium-Weak | C-H (sp²) stretching (aromatic C-H) |

| 1600-1450 | Medium-Strong | C=C aromatic ring stretching |

| 1250-1200 | Strong | Aryl-O stretching (asymmetric) |

| 1050-1000 | Strong | Aryl-O stretching (symmetric) |

| 600-500 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry using electron ionization (EI) will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).[5]

Predicted Key MS Fragments (EI):

| m/z (mass-to-charge) | Proposed Fragment | Notes |

|---|---|---|

| 212/214 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 133 | [M - Br]⁺ | Loss of the bromine atom. |

| 105 | [C₇H₅O]⁺ | Fragmentation of the chroman ring. |

Reactivity and Synthetic Applications

This compound is primarily valued as a synthetic intermediate.[1] Its utility stems from the reactivity of the C-Br bond, which allows for the introduction of new functional groups onto the aromatic core via transition-metal-catalyzed cross-coupling reactions.

The Carbon-Bromine Bond: The Center of Reactivity

The C(sp²)-Br bond at the 5-position is the molecule's primary reactive site for synthetic transformations. Its reactivity is comparable to other aryl bromides and is suitable for a range of palladium- or nickel-catalyzed reactions. The general order of halide reactivity in such couplings is I > Br > Cl, making this compound a reliable and moderately reactive substrate.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C-C bonds. This compound is an excellent candidate for this reaction.[7][8]

Diagram: Predicted Suzuki-Miyaura Coupling Pathway

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis, analysis, and application of this compound. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a suitable precursor, such as 3-(3-bromophenoxy)propan-1-ol, under acidic conditions (e.g., intramolecular Friedel-Crafts-type reaction).

Diagram: Proposed Synthetic Workflow

Caption: A logical workflow for the proposed synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(3-bromophenoxy)propan-1-ol (1.0 eq).

-

Cyclization: Carefully add polyphosphoric acid (PPA) or concentrated sulfuric acid (approx. 10 eq by weight) to the flask.

-

Heating: Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a representative procedure for the coupling of this compound with an arylboronic acid.[7]

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 4-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 5-aryl-chroman product.

Protocol: Acquisition of Spectroscopic Data

The following are generalized protocols for obtaining the analytical data needed to characterize this compound.[2]

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz). For ¹³C NMR, a proton-decoupled experiment is standard.

IR Spectroscopy:

-

Sample Preparation: Place a small drop of neat this compound liquid directly onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum, typically co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Data Acquisition: Inject the sample into a GC-MS system. The compound will be separated on the GC column and subsequently ionized (typically by electron ionization) and analyzed by the mass spectrometer.

Conclusion and Future Outlook

This compound stands as a versatile yet under-characterized building block. This guide provides a comprehensive, albeit largely predictive, overview of its chemical properties, grounded in established principles of organic chemistry. The true potential of this molecule will be fully realized as more researchers synthesize, characterize, and employ it in the creation of novel compounds. The protocols and data presented herein serve as a foundational resource to facilitate and inspire such work, particularly in the fields of medicinal chemistry and materials science where the chroman scaffold continues to be of immense interest.[1]

References

- MySkinRecipes. This compound. [URL: https://www.myskinrecipes.

- El-Sayed, M. A. A. et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5012821/]

- BenchChem. An In-depth Technical Guide to the Synthesis of 5-Bromobenzofuran. [URL: https://www.benchchem.com/product/b8979/technical-manual/synthesis-of-5-bromobenzofuran]

- BenchChem. Technical Support Center: Synthesis of Chroman Derivatives. [URL: https://www.benchchem.

- BenchChem. Application Notes and Protocols: Synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. [URL: https://www.benchchem.

- BenchChem. An In-depth Technical Guide to the Spectral Data of 5-Bromo-1-pentyne. [URL: https://www.benchchem.

- Dalpozzo, R., Mancuso, R., & Liu, Y.-K. (n.d.). RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. [URL: https://www.researchgate.

- Heron, B. M., Kanjia, M., & Rahman, M. M. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. ResearchGate. [URL: https://www.researchgate.net/publication/251786591_Synthesis_and_Reactivity_of_Some_4-Bromo-2H-chromenes_and_-2H-thiochromenes]

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. [URL: https://www.magritek.com/products/spinsolve/5-bromo-123-trifluorobenzene/]

- ResearchGate. (2024). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. [URL: https://www.researchgate.net/figure/Coupling-reactions-of-5-bromosalicylaldehyde-with-various-arylboronic-acids-a_tbl3_264434283]

- BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. [URL: https://www.benchchem.

- BenchChem. Technical Support Center: Synthesis of 5-bromo-2-pyrone. [URL: https://www.benchchem.com/technical-support/synthesis-of-5-bromo-2-pyrone]

- Wikipedia. (n.d.). Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- BenchChem. Application Notes and Protocols for 5-Bromo-1-pentyne in Click Chemistry. [URL: https://www.benchchem.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.

- BenchChem. Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers. [URL: https://www.benchchem.

- University of Ottawa. (n.d.). (Br) Bromine NMR. [URL: https://u-of-o-nmr-facility.blogspot.com/2010/01/bromine-nmr.html]

- Alonso, F., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [URL: https://www.mdpi.com/1420-3049/20/9/16485]

- Li, W., et al. (2019). Dataset of the infrared spectrometry, gas chromatography-mass spectrometry analysis and nuclear magnetic resonance spectroscopy of the polysaccharides from C. militaris. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6381014/]

- Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm]

- Chemistry LibreTexts. (2022). 11: Infrared Spectroscopy and Mass Spectrometry. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry]

- Unknown. (n.d.). SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [URL: https://www.bhattadevuniversity.ac.in/wp-content/uploads/2020/05/SEM-V-H-SPECTROSCOPIC-ANALYSIS-OF-ORGANIC-COMPOUNDS.pdf]

- Crash Course. (2020). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. YouTube. [URL: https://www.youtube.

- Medify. (n.d.). Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6). AQA A Level Chemistry Study Notes. [URL: https://www.medify.co.uk/study-notes/aqa/a-level/chemistry/3-3-6-organic-analysis-mass-spectrometry-and-infrared-spectroscopy]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. app.medify.co [app.medify.co]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Spectroscopic Fingerprinting of 5-Bromochroman: A Technical Guide for Advanced Drug Discovery

Introduction: Unveiling the Molecular Architecture of a Key Intermediate

In the landscape of modern drug development and medicinal chemistry, chroman-based scaffolds are of paramount importance due to their prevalence in a wide array of biologically active molecules. Their unique structural and electronic properties make them privileged frameworks for the design of novel therapeutic agents. 5-Bromochroman, a halogenated derivative, serves as a crucial intermediate in the synthesis of a multitude of complex molecular architectures. The precise placement of the bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical spaces.

A thorough and unambiguous characterization of this compound is a non-negotiable prerequisite for its effective utilization in any synthetic workflow. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As Senior Application Scientist, my objective is not merely to present data, but to offer a detailed interpretation grounded in fundamental principles and practical expertise, thereby empowering researchers to confidently identify and utilize this key building block. This guide is structured to provide not only the spectral data but also the causality behind the experimental choices and a self-validating system of protocols.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

A. Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is directly contingent on the meticulous execution of the experimental setup. The following protocol outlines the best practices for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice due to its excellent dissolving power for a wide range of organic compounds and its relatively simple solvent signal.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion.

-

For ¹H NMR:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Employ a standard pulse program.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for ¹H).

-

Optimize the number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.

-

Increase the number of scans significantly compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[2]

-

B. Predicted ¹H NMR Spectral Data

Based on the structure of this compound and established chemical shift principles, the following ¹H NMR spectrum is predicted.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 - 7.4 | d | 1H | Ar-H | Aromatic proton ortho to the bromine, deshielded by the halogen. |

| ~6.9 - 7.1 | t | 1H | Ar-H | Aromatic proton para to the bromine. |

| ~6.7 - 6.9 | d | 1H | Ar-H | Aromatic proton ortho to the ether oxygen. |

| ~4.2 | t | 2H | -OCH₂- | Protons on the carbon adjacent to the oxygen are deshielded. |

| ~2.8 | t | 2H | -ArCH₂- | Benzylic protons, deshielded by the aromatic ring. |

| ~2.0 | m | 2H | -CH₂CH₂CH₂- | Aliphatic protons in the middle of the chain. |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific spectrometer used.

Interpretation: The aromatic region is expected to show three distinct signals due to the substitution pattern. The protons on the aliphatic ring will exhibit characteristic triplet and multiplet patterns due to coupling with their neighbors. The protons alpha to the oxygen atom are the most downfield of the aliphatic protons due to the electronegativity of oxygen.[3][4]

C. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in this compound.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | Ar-C-O | Aromatic carbon attached to the electronegative oxygen atom is significantly deshielded. |

| ~130 - 135 | Ar-C | Aromatic carbons. |

| ~120 - 128 | Ar-C | Aromatic carbons. |

| ~115 - 120 | Ar-C | Aromatic carbons. |

| ~110 | Ar-C-Br | The carbon bearing the bromine atom is shielded due to the "heavy atom effect". |

| ~68 | -OCH₂- | Carbon adjacent to the oxygen is deshielded. |

| ~29 | -ArCH₂- | Benzylic carbon. |

| ~22 | -CH₂CH₂CH₂- | Aliphatic carbon. |

Note: The assignment of specific aromatic carbons can be confirmed using advanced 2D NMR techniques such as HSQC and HMBC.

Interpretation: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.[2][5] Aromatic carbons typically resonate between 110 and 160 ppm. The carbon attached to the oxygen atom is expected to be the most downfield aromatic carbon, while the carbon attached to the bromine will be more upfield than a typical aromatic carbon due to the heavy atom effect. The aliphatic carbons will appear in the upfield region of the spectrum.

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and rapid technique for obtaining high-quality IR spectra of solid and liquid samples with minimal sample preparation.

1. Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[6]

B. Predicted IR Spectral Data

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2950-2850 | Medium-Strong | C-H stretch | Aliphatic C-H |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1250-1200 | Strong | C-O stretch | Aryl-Alkyl Ether |

| 700-500 | Medium-Strong | C-Br stretch | Alkyl Halide |

Interpretation: The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule. The strong absorption in the 1250-1200 cm⁻¹ region is a key indicator of the aryl-alkyl ether linkage. The C-Br stretching vibration is expected in the fingerprint region at lower wavenumbers.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

A. Experimental Protocol: Electron Ionization (EI)-MS

Electron ionization is a hard ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.

1. Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

2. Ionization and Analysis:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

B. Predicted Mass Spectrum and Fragmentation Analysis

A key feature in the mass spectrum of this compound will be the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%).[7]

Molecular Ion:

-

M⁺: m/z = 212 (for ⁷⁹Br)

-

[M+2]⁺: m/z = 214 (for ⁸¹Br)

Major Fragmentation Pathways:

-

Loss of Br radical: The C-Br bond is relatively weak and can cleave to give a fragment at m/z = 133.

-

[C₉H₉O]⁺

-

-

Loss of C₃H₆ (propylene) via retro-Diels-Alder-type reaction: This is a characteristic fragmentation for chroman systems, leading to a fragment containing the bromine atom. This will also show the characteristic isotopic pattern.

-

m/z = 170/172

-

-

Loss of an ethyl radical: Cleavage of the aliphatic ring can lead to the loss of a C₂H₅ radical.

-

m/z = 183/185

-

Interpretation: The presence of the M⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio is a definitive indicator of a monobrominated compound.[7] The fragmentation pattern will provide further confirmation of the chroman skeleton. The most abundant fragment ions will be those that are most stable.

IV. Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. The predicted NMR spectra reveal the detailed proton and carbon framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns indicative of the bromine substituent and the chroman core. This in-depth guide, grounded in established scientific principles and best practices, serves as an essential resource for researchers, enabling the confident identification and utilization of this compound in the synthesis of novel compounds for drug discovery and development.

V. References

-

Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5]. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

University of Regensburg. (n.d.). 13C-NMR. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Pearson. (n.d.). Describe the 1H NMR spectrum you would expect for each of the following compounds. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

SpectraBase. (n.d.). 5-Bromo-1-pentene. [Link]

-

ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R]. [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. [Link]

-

ResearchGate. (n.d.). Synthesis, Spectral Characterization, Crystal and Molecular Structure Studies of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline. [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐bromo‐8‐methoxypsoralen (7). [Link]

Sources

- 1. FTIR [terpconnect.umd.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. Describe the 1H NMR spectrum you would expect for each of the fol... | Study Prep in Pearson+ [pearson.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. agilent.com [agilent.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Molecular Structure of 5-Bromochroman

For Researchers, Scientists, and Drug Development Professionals

Foreword

The chroman scaffold is a privileged heterocyclic motif, forming the core of a multitude of biologically active compounds, both natural and synthetic. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of therapeutic agents with a wide array of activities, including anticancer, anti-inflammatory, and neuroprotective effects. Within this important class of molecules, halogenated derivatives such as 5-Bromochroman serve as versatile building blocks, offering a reactive handle for further molecular elaboration and diversification. The introduction of a bromine atom onto the chroman ring system not only influences the molecule's intrinsic physicochemical properties but also provides a strategic site for carbon-carbon and carbon-heteroatom bond formation, pivotal for the construction of complex molecular architectures.

This technical guide provides a comprehensive exploration of the molecular structure of this compound. Moving beyond a superficial overview, this document delves into the nuanced details of its three-dimensional conformation, spectroscopic signature, and chemical reactivity. By synthesizing theoretical predictions with established analytical principles, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth understanding necessary to effectively utilize this compound as a strategic tool in the design and synthesis of novel bioactive molecules. We will dissect its structural features through the lens of modern spectroscopic techniques, explore its synthesis and reactivity, and contextualize its utility within the broader landscape of medicinal chemistry.

Unveiling the Core: The Chroman Framework

This compound belongs to the chroman family of heterocyclic compounds. The fundamental chroman structure consists of a dihydropyran ring fused to a benzene ring. This fusion imparts a unique conformational character to the molecule, which is crucial for its interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| CAS Number | 36399-27-0 |

The strategic placement of a bromine atom at the C-5 position of the aromatic ring significantly influences the electronic distribution and reactivity of the entire molecule. This halogen substituent serves as a valuable synthetic handle, enabling a variety of cross-coupling reactions and other transformations.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H-6, H-7, H-8 (Aromatic) | 6.8 - 7.5 | Multiplets | The bromine atom at C-5 will influence the electronic environment of the adjacent aromatic protons, leading to a complex splitting pattern in this region. |

| H-2 (Aliphatic) | ~4.2 | Triplet | Protons on the carbon adjacent to the oxygen atom are deshielded and will appear as a triplet due to coupling with the H-3 protons. |

| H-4 (Aliphatic) | ~2.8 | Triplet | Protons on the benzylic carbon are deshielded and will appear as a triplet due to coupling with the H-3 protons. |

| H-3 (Aliphatic) | ~2.0 | Multiplet | These protons are coupled to both H-2 and H-4, resulting in a more complex multiplet. |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound will show nine distinct signals, one for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic Carbons (C-4a, C-5a, C-6, C-7, C-8) | 110 - 160 | The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon bearing the bromine (C-5) will have a distinct chemical shift. |

| C-5 (Aromatic) | ~115 | The "heavy atom effect" of bromine can sometimes lead to a more upfield shift than expected based on electronegativity alone. |

| C-2 (Aliphatic) | ~65 | The carbon atom bonded to the electronegative oxygen will be significantly deshielded. |

| C-4 (Aliphatic) | ~25 | The benzylic carbon will be slightly deshielded. |

| C-3 (Aliphatic) | ~22 | This aliphatic carbon will be the most shielded of the non-aromatic carbons. |

Note: These are predicted values and may vary based on computational models and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium to Strong |

| 1600 - 1450 | Aromatic C=C Bending | Medium to Strong |

| 1250 - 1000 | C-O Stretch (Ether) | Strong |

| ~600 | C-Br Stretch | Medium to Strong |

The presence of these characteristic bands provides strong evidence for the chroman framework and the bromo-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance.[1]

-

Molecular Ion (M⁺): A pair of peaks of almost equal intensity will be observed at m/z 212 and 214, corresponding to [C₉H₉⁷⁹BrO]⁺ and [C₉H₉⁸¹BrO]⁺, respectively. This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.[1]

-

Fragmentation: Common fragmentation pathways for chromans involve cleavage of the dihydropyran ring. Key fragments would likely include the loss of the bromine atom and fragmentation of the ether linkage.

Synthesis and Reactivity: A Chemist's Toolkit

This compound is a valuable synthetic intermediate, and understanding its preparation and subsequent reactivity is crucial for its application in drug discovery and development.

Synthetic Approaches

Disclaimer: This is a generalized protocol and requires optimization for this compound.

-

Reaction Setup: To a solution of chroman in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C, a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise. A Lewis acid catalyst may be required to facilitate the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to destroy any excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The bromine atom at the 5-position and the chroman ring system itself offer several avenues for chemical modification.

-

Electrophilic Aromatic Substitution: The benzene ring of the chroman system can undergo further electrophilic aromatic substitution reactions. The position of substitution will be directed by the activating ether oxygen and the deactivating effect of the bromine atom.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, providing a powerful tool for generating molecular diversity.

-

Lithiation and Grignard Reagent Formation: The bromine atom can be exchanged with lithium using an organolithium reagent, or it can be used to form a Grignard reagent. These organometallic intermediates can then be reacted with a wide range of electrophiles to form new carbon-carbon bonds.

Caption: Key reaction pathways for the functionalization of this compound.

Three-Dimensional Structure: Insights from Crystallography

While no specific X-ray crystal structure for this compound has been found in the searched literature, crystallographic studies of related substituted chroman derivatives provide valuable insights into the likely three-dimensional conformation of the molecule.[2][3][4]

The dihydropyran ring of the chroman system typically adopts a half-chair or sofa conformation to minimize steric strain. The fusion to the planar benzene ring constrains the overall geometry. The bromine atom at the 5-position will lie in the plane of the aromatic ring. Understanding the precise bond angles, bond lengths, and torsional angles is critical for computational modeling and rational drug design, as these parameters dictate how the molecule will fit into the binding pocket of a biological target.

The determination of the crystal structure of this compound or a closely related derivative would be a significant contribution to the field, providing definitive experimental data to validate computational models and guide further synthetic efforts.

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the molecule at the bromine position allows for the rapid generation of libraries of compounds for biological screening.

The chroman core is present in a wide range of biologically active molecules, and the introduction of a bromine atom can modulate properties such as:

-

Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

-

Metabolic Stability: The presence of a halogen can block sites of metabolism, increasing the half-life of a drug molecule.

Given the diverse biological activities of chroman derivatives, this compound is a valuable starting material for the development of new drugs targeting a range of diseases.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its molecular structure, characterized by the fusion of a dihydropyran ring to a brominated benzene ring, offers a unique combination of conformational rigidity and synthetic versatility. While a complete experimental dataset for its spectroscopic and crystallographic properties is not yet publicly available, this guide has provided a comprehensive overview based on established chemical principles and data from related compounds. A thorough understanding of the molecular structure, reactivity, and potential applications of this compound will undoubtedly continue to fuel the discovery and development of novel therapeutic agents. The elucidation of its complete experimental characterization data remains a valuable goal for the scientific community.

References

- Wang, Y.-Q., et al. (2025). Crystal structure of 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-methylchroman-4-one, C17H16O5. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 921-924.

- Odame, F., et al. (2025). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One. European Journal of Chemistry, 16, 275-286.

- Suaad, M. A., & Khitam, M. H. (2013). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Journal of Applicable Chemistry, 2(5), 1275-1287.

- Combined problem on UV, IR, 1H NMR, 13C NMR and Mass - Part V (CHE). (2016, January 28). [Video]. YouTube.

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). [Video]. YouTube.

- Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2025, August 6).

- Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis. (2021, June 4). RSC Publishing.

- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025, August 6).

- Synthesis and Spectral Properties of a New Spirophotochromic Molecule. (2024, November 14). MDPI.

- Synthesis of 5‐bromo‐8‐methoxypsoralen (7). (n.d.).

- Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. (n.d.).

- Introduction to Spectroscopy V: Mass Spectrometry. (n.d.). LibreTexts.

- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.).

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(21), 9400-9412.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). University of Wisconsin-Madison.

- Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. (2025, August 10).

- An In-depth Technical Guide to the Spectral Data of 5-Bromo-1-pentyne. (2025). BenchChem.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Synthesis, Spectral Characterization, Crystal and Molecular Structure Studies of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline. (n.d.).

- Syntheses of Bromo-N-Heterocycles through DBH-Promoted Tandem C-H Amination/Bromination. (2019, August). The Journal of Organic Chemistry, 85(5).

- Synthesis of 5-bromo phthalide. (n.d.).

- 13C-NMR Spectroscopy. (n.d.). AWS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

- 4. Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02245H [pubs.rsc.org]

The Chroman Scaffold: A Privileged Structure in Nature and Medicine

An In-depth Technical Guide to 5-Bromochroman: A Keystone Intermediate in Modern Medicinal Chemistry

This document serves as a comprehensive technical guide on this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Eschewing a rigid template, this guide is structured to logically present the molecule's significance, from its fundamental properties to its advanced applications, thereby providing a holistic understanding of its role in the synthesis of complex, biologically active molecules.

The story of this compound begins with its parent structure, chroman (3,4-dihydro-2H-1-benzopyran). The chroman framework is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1][2] Its presence in vital biomolecules like Vitamin E (α-tocopherol) underscores its biological significance.[2] In medicinal chemistry, the chroman ring system is considered a "privileged scaffold" because its rigid, yet three-dimensional, structure can be functionalized to interact with a wide array of biological targets, leading to compounds with diverse therapeutic effects, from anticancer to anti-inflammatory properties.[3][4][5] The introduction of a bromine atom at the 5-position creates a versatile synthetic handle, enabling chemists to readily forge new bonds and construct novel derivatives, making this compound a highly valuable intermediate.[6][7]

Core Physicochemical & Spectroscopic Profile

A thorough understanding of this compound's physical and spectral properties is essential for its effective handling, reaction monitoring, and structural confirmation.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing critical data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [6][8] |

| Molecular Weight | 213.07 g/mol | [6][8] |

| Appearance | Colorless to pale yellow liquid | - |

| Density | ~1.484 g/cm³ (Predicted) | [8] |

| Boiling Point | 274.6 °C at 760 mmHg (Predicted) | [6][8] |

| Storage | Store under inert atmosphere at room temperature. | [6] |

| CAS Number | 319478-14-3 | [6][8] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides the definitive fingerprint for this compound, confirming its structure and purity. The following data represents typical expected values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework.

-

¹H NMR : Protons on the aromatic ring and the dihydropyran ring will show distinct chemical shifts and coupling patterns, confirming the substitution pattern.

-

¹³C NMR : The number of unique carbon signals will correspond to the molecular structure, with the carbon attached to the bromine atom showing a characteristic downfield shift.

-

-

Mass Spectrometry (MS) : Confirms the molecular weight and the presence of bromine.

-

Molecular Ion Peak (M⁺) : A characteristic pair of peaks of nearly equal intensity will be observed at m/z 212 and 214, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a definitive indicator of a monobrominated compound.

-

-

Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule.

-

Key Absorptions : Expect to see C-H stretching for both aromatic and aliphatic protons, C-O-C stretching for the ether linkage, and vibrations characteristic of the substituted benzene ring.

-

Synthesis: A Protocol Grounded in Mechanistic Understanding

The most reliable and common synthesis of this compound is achieved via electrophilic aromatic substitution on the chroman ring. The choice of reagents and conditions is critical for achieving the desired regioselectivity.

Recommended Protocol: Regioselective Bromination using N-Bromosuccinimide (NBS)

This method is favored in laboratory and industrial settings for its operational simplicity, milder conditions, and higher selectivity compared to using elemental bromine (Br₂).

Causality Behind Experimental Choices:

-

Electrophile : N-Bromosuccinimide (NBS) is used as the bromine source. It is a solid, making it safer and easier to handle than volatile and highly corrosive liquid bromine. In the presence of an acid catalyst or trace HBr, NBS provides a low, steady concentration of the electrophilic bromine species (Br⁺), which minimizes the formation of poly-brominated byproducts.

-

Solvent : A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is ideal as it solubilizes the starting material without reacting with the electrophile.

-

Temperature : The reaction is typically run at or below room temperature (e.g., 0 °C to 25 °C). Lower temperatures enhance regioselectivity. The ether oxygen of the chroman ring is an ortho-, para-directing activator. The 5- and 7-positions are electronically activated; however, the 5-position is sterically more accessible, leading to its preferential bromination.

Step-by-Step Methodology:

-

Preparation : Dissolve chroman (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Cooling : Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition : Add N-Bromosuccinimide (1.05-1.1 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains low.

-

Reaction : Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NBS or bromine.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery: The Gateway to Molecular Diversity

This compound is rarely the final target molecule; its true value lies in its role as a versatile intermediate. The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, allowing for the strategic installation of a wide variety of functional groups.

Caption: Applications of this compound in cross-coupling reactions.

Suzuki Coupling: Forging Carbon-Carbon Bonds

This palladium-catalyzed reaction couples this compound with boronic acids or esters to form new C-C bonds. It is a robust method for introducing aryl or vinyl substituents, enabling the synthesis of complex biaryl structures often found in drug candidates.

Sonogashira Coupling: Introducing Alkynyl Moieties

By reacting this compound with a terminal alkyne in the presence of palladium and copper catalysts, a C(sp²)-C(sp) bond is formed. The resulting alkynylchromans are valuable precursors for synthesizing heterocycles or can be used in "click" chemistry applications.

Buchwald-Hartwig Amination: Building Carbon-Nitrogen Bonds

This reaction is crucial for synthesizing aniline-type derivatives by coupling this compound with a wide range of primary or secondary amines. Given the prevalence of the arylamine moiety in pharmaceuticals, this transformation is of paramount importance in drug discovery.

Conclusion: An Indispensable Tool for the Modern Chemist

This compound represents more than just a halogenated heterocycle; it is an enabling tool in the quest for novel therapeutics. Its straightforward and regioselective synthesis, combined with the exceptional versatility of the C-Br bond in modern cross-coupling chemistry, solidifies its status as a key intermediate. The protocols and data presented in this guide provide the necessary foundation for scientists to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery of the next generation of chroman-based drugs.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Murphy, G., & Geden, J. (2021). The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. Pulmonary Pharmacology & Therapeutics, 69, 102047.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Chromane. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-8-methoxy-2H-chromene. Retrieved from [Link]

- Kaur, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Young Pharmacists, 13(2), 119-125.

-

Cambridge Healthtech Institute. (2022). Chemical Space bRo5 - Macrocyclics, PROTACs & More. Retrieved from [Link]

-

Pharma Focus Asia. (n.d.). Emerging applications of 5-bromo-1-pentene in medicine. Retrieved from [Link]

-

Boehringer Ingelheim. (n.d.). Beyond the Rule of Five: Scouting for Novel Formulation Approaches. Retrieved from [Link]

-

Britannica. (n.d.). Chroman. Retrieved from [Link]

- Al-Zahrani, M. A., et al. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 40(1).

-

Filo. (2025). Problem 5 Given the following spectroscopic data for a compound.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐bromo‐8‐methoxypsoralen (7). Retrieved from [Link]

-

Tablets & Capsules. (2025). Taking on bRo5 Compounds. Retrieved from [Link]

- Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry, 64(3), 1149–1163.

-

PubChem. (n.d.). 5-Bromo-2-hydroxycyclohexane-1-carbaldehyde. Retrieved from [Link]

- Wang, G. W., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568.

Sources

- 1. Chromane - Wikipedia [en.wikipedia.org]

- 2. Chroman | chemical compound | Britannica [britannica.com]

- 3. researchgate.net [researchgate.net]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 6. This compound [myskinrecipes.com]

- 7. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to 5-Bromochroman: Synthesis, Characterization, and Applications

Abstract

5-Bromochroman is a vital heterocyclic building block in modern organic synthesis, particularly prominent in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a chroman core with a strategically placed bromine atom, allows for a wide array of chemical modifications, making it a versatile precursor for complex molecular architectures. This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, a representative synthetic protocol, detailed spectroscopic characterization, core reactivity principles, and its significant applications in the development of novel therapeutics. This document is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals.

Core Identifiers and Physicochemical Properties

This compound is a substituted bicyclic ether, valued for its stability and functional handle—the bromine atom—which is amenable to a variety of cross-coupling reactions.

| Property | Value | Source(s) |

| IUPAC Name | 5-Bromo-3,4-dihydro-2H-1-benzopyran | [1] |

| Common Name | This compound, 5-bromochromane | [1] |

| CAS Number | 319478-14-3 | [1][2][3][4][] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Boiling Point | 274.6°C (at 760 mmHg, predicted) | [1][2] |

| Density | 1.484 g/cm³ (Predicted) | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Storage | Store at room temperature under an inert atmosphere | [1][2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and logical approach involves the electrophilic bromination of the parent chroman molecule. This method is advantageous due to the commercial availability of chroman and the well-established protocols for aromatic bromination.

Causality in Experimental Design:

The choice of a brominating agent and solvent system is critical for achieving high regioselectivity. The ether oxygen of the chroman ring is an ortho-, para-directing group. However, the 6- and 8-positions are electronically activated. To favor bromination at the 5-position, reaction conditions must be carefully controlled to manage steric and electronic effects. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent can provide the desired selectivity.[6][7]

Representative Synthetic Protocol: Electrophilic Bromination of Chroman

-

Reaction Setup : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with chroman (1.0 equivalent) and a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). The solution is cooled to 0°C in an ice bath.

-

Addition of Brominating Agent : N-Bromosuccinimide (NBS) (1.05 equivalents) is dissolved in a minimal amount of the same solvent and added dropwise to the stirred chroman solution over 30 minutes, ensuring the temperature remains below 5°C. The reaction is shielded from light to prevent radical side reactions.

-

Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup : Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

-

Purification : The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic techniques.[8][9] While a publicly available, experimentally verified dataset is limited, the expected spectral data can be reliably predicted based on the known structure.

| Technique | Expected Observations |

| ¹H NMR | * Aromatic Protons (3H): Multiplets in the range of δ 6.8-7.5 ppm. The bromine atom will influence the chemical shifts of adjacent protons. |

-

Benzylic Protons (-O-CH₂-) (2H): A triplet around δ 4.2 ppm.

-

Aliphatic Protons (-CH₂-CH₂-Ar) (2H): A triplet around δ 2.8 ppm.

-

Aliphatic Protons (-CH₂-CH₂-CH₂-) (2H): A multiplet around δ 2.0 ppm. | | ¹³C NMR | * Aromatic Carbons (6C): Peaks in the δ 115-155 ppm range. The carbon bearing the bromine (C-Br) would appear around δ 115-120 ppm.

-

Benzylic Carbon (-O-CH₂-) (1C): A peak around δ 65-70 ppm.

-

Aliphatic Carbons (2C): Two peaks in the δ 20-30 ppm range. | | IR Spectroscopy | * C-H (Aromatic): ~3050-3100 cm⁻¹.

-

C-H (Aliphatic): ~2850-2960 cm⁻¹.

-

C-O-C (Ether): Strong stretch around 1230-1260 cm⁻¹.

-

C-Br Stretch: ~550-650 cm⁻¹. | | Mass Spectrometry | * Molecular Ion (M⁺): A characteristic pair of peaks at m/z 212 and 214 with an approximate 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Loss of Br (m/z 133), and fragmentation of the chroman ring. |

Protocol: Comprehensive Spectroscopic Analysis

-

Sample Preparation :

-

NMR : Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR : Place a drop of the neat sample between two KBr plates to create a thin film.

-

MS : Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane for GC-MS analysis.

-

-

Data Acquisition :

-

NMR : Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

IR : Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

MS : Inject the sample into a GC-MS system equipped with an electron ionization (EI) source.

-

-

Data Analysis :

Caption: General workflow for spectroscopic analysis.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the carbon-bromine bond on the aromatic ring. This functionality makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Key Reactions:

-

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling : Reaction with terminal alkynes to synthesize alkynylated chroman derivatives.

-

Heck Coupling : Reaction with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, leading to amino-substituted chromans.

Causality : The C-Br bond is polarized, making the carbon atom electrophilic. A palladium(0) catalyst can insert into this bond via oxidative addition, initiating the catalytic cycle. The specific ligand used on the palladium catalyst is crucial; it modulates the catalyst's reactivity and stability, enabling efficient coupling with a wide range of partners.

Caption: Logical steps in a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

This compound is not an end-product but a crucial intermediate for building more complex molecules with potential biological activity.[2] The chroman scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.

-

Pharmaceutical Intermediates : It serves as a key starting material for compounds targeting cardiovascular and central nervous system (CNS) disorders.[2]

-

Antioxidants and Hormone Modulators : The chroman core is structurally related to Vitamin E (a-tocopherol), and its derivatives are often explored for antioxidant properties. Modifications via the bromo-handle allow for the synthesis of selective estrogen receptor modulators (SERMs) or other hormone-related agents.[2]

-

Drug Discovery Reagents : In modern drug discovery, there is a push towards molecules that are "Beyond the Rule of 5" (bRo5) to tackle difficult targets like protein-protein interactions. Versatile building blocks like this compound are essential for synthesizing these larger, more complex, and often macrocyclic drug candidates.

Safety and Handling

As with any brominated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemically resistant gloves.

-

Handling : Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1][2]

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- J&K Scientific LLC. This compound-4-one | 1199782-67-6.

- MySkinRecipes. This compound.

- BLD Pharm. 319478-14-3|this compound.

- Arctom. CAS NO. 319478-14-3 | 5-bromochromane - 95%.

- BOC Sciences. CAS 319478-14-3 this compound.

- BLD Pharm. 2628325-75-5|this compound-8-amine.

- Vedantu. The IUPAC name of the structure is A 5amino3bromo5 class 12 chemistry CBSE.

- ChemBK. This compound.

- YouTube. The IUPAC name of the following compounds is (A) 5-Bromo-3-(bromomethyl)pent-1-ene (B) 3-(1-Bromomethyl)-4-bromobut-1-ene. (2022-12-01).

- BLD Pharm. 885270-72-4|this compound-3-carboxylic acid.

- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.

- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025-08-06).

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-14).

- Google Patents. WO2004089924A1 - Process for the preparation of 5-bromophthalide.

- Google Patents. CN108046980B - Novel synthesis method of 5-bromo-1-pentene.

- Leah4Sci. Spectroscopy: IR, NMR, Mass Spec - MCAT and Organic Chemistry Study Guides, Videos, Cheat Sheets, tutoring and more.

- University of Colorado Boulder. Spectroscopy - Organic Chemistry.

- Google Patents. Synthesis of 5-bromo phthalide - CN1634906A.

- YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013-01-23).

- YouTube. Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. (2021-05-05).

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. 319478-14-3|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. leah4sci.com [leah4sci.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, 5-Bromochroman emerges as a pivotal intermediate, offering a strategic entry point for the synthesis of novel therapeutics. The introduction of a bromine atom at the 5-position of the chroman ring system not only influences the molecule's physicochemical properties but also provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[2] This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound and its related compounds, with a focus on their significance in drug discovery and development.

Introduction: The Chroman Scaffold and the Significance of Halogenation

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a recurring motif in a vast array of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[3] Chroman derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] The versatility of the chroman nucleus allows for substitutions at various positions, critically influencing the resulting pharmacological profile.[1]

Halogenation, particularly bromination, is a fundamental strategy in medicinal chemistry to enhance the therapeutic efficacy of a lead compound. The introduction of a bromine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] In the context of the chroman scaffold, bromination can significantly impact its biological activity. For instance, halogenated chromanones have shown potent antimicrobial and cytotoxic activities.[4] this compound, with its bromine atom positioned on the aromatic ring, serves as a key building block for creating diverse libraries of compounds for biological screening.[5]

Synthesis of this compound: A Protocol for Regioselective Bromination

The synthesis of this compound requires a regioselective bromination of the chroman ring. The ether oxygen in the chroman ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the alkyl portion has a weaker activating effect. This electronic arrangement favors substitution at the C-6 and C-8 positions. However, achieving substitution at the C-5 position can be accomplished under specific conditions, often involving the use of a suitable brominating agent and catalyst to control regioselectivity.

Proposed Synthetic Protocol: Electrophilic Aromatic Bromination

Reaction Scheme:

A proposed reaction for the synthesis of this compound.

Materials and Reagents:

-

Chroman (3,4-dihydro-2H-1-benzopyran)

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or other suitable Lewis acid catalyst

-

Dichloromethane (CH₂Cl₂) or other inert solvent

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chroman in a suitable inert solvent like dichloromethane under a nitrogen atmosphere.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide, to the solution.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is exothermic, and the temperature should be carefully controlled to minimize the formation of byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Self-Validation and Causality:

The choice of a Lewis acid catalyst is crucial for activating the bromine molecule and facilitating the electrophilic attack on the aromatic ring of chroman. The regioselectivity towards the 5-position is a challenge due to the directing effects of the ether oxygen. However, by carefully controlling the reaction temperature and the choice of catalyst and solvent, it may be possible to influence the isomeric distribution of the product. Lower temperatures generally favor the thermodynamically more stable product, which could potentially be the less sterically hindered 6- or 8-bromo isomers. Therefore, careful optimization of reaction conditions is paramount to achieve the desired 5-bromo substitution. The work-up procedure is designed to neutralize any acidic byproducts and remove impurities before final purification.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [5] |

| Molecular Weight | 213.07 g/mol | [5] |

| CAS Number | 319478-14-3 | [5] |

| Boiling Point | 274.6°C at 760 mmHg | [5] |

| Storage | Store in an inert gas at room temperature. | [5] |

Biological Activities and Therapeutic Potential of Chroman Derivatives

While specific biological data for this compound is limited in the public domain, the broader class of chroman derivatives exhibits a wide range of pharmacological activities, suggesting the potential of this compound as a precursor to biologically active molecules.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chroman derivatives.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain chroman derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[6] The introduction of a bromine atom can enhance the cytotoxic activity of the chroman scaffold.[4]

A study on a series of chroman derivatives demonstrated their ability to inhibit the growth of human breast cancer cell lines.[6][7] While these were more complex structures, it underscores the potential of the chroman core in oncology.

Antiepileptic Activity

The chroman scaffold has also been explored for its potential in treating neurological disorders. Certain chroman derivatives have shown promising antiepileptic activity in preclinical models.[6][7] The mechanism of action is thought to involve the modulation of ion channels or neurotransmitter receptors in the central nervous system.

Enzyme Inhibition